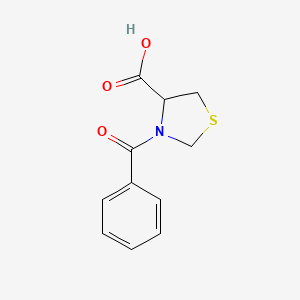

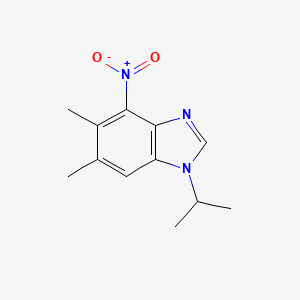

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Dimethoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly known as DMPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPI belongs to the class of imidazolidine-2,4-dione derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins, or imidazolidine-2,4-diones, are recognized for their versatile biological and pharmacological activities in therapeutic and agrochemical applications. These compounds are crucial in the chemical or enzymatic synthesis of significant, non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction is often employed for the synthesis of hydantoins, highlighting their importance in drug discovery supported by numerous medications currently in use, such as phenytoin, Nitrofurantoin, and Enzalutamide (Shaikh et al., 2023).

Thiazolidinediones (TZDs) and PPARγ Activation

Thiazolidinediones act as peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, offering therapeutic benefits for metabolic syndrome and type 2 diabetes. Beyond their metabolic effects, TZDs also exhibit anticancer properties. Interestingly, the anticancer effects of TZDs do not correlate well with their PPARγ activation potential, suggesting alternate mechanisms of action, such as selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, which is aberrantly regulated in various cancers (Mughal et al., 2015).

Arylpiperazine Derivatives in Neuropharmacology

Arylpiperazine derivatives have found clinical application in the treatment of depression, psychosis, or anxiety, undergoing extensive metabolism including N-dealkylation to 1-aryl-piperazines. These metabolites are known for their effects on serotonin receptors and other neurotransmitter systems, although some remain largely unexplored. The metabolism and disposition of these derivatives, as well as their pharmacological actions, are of significant interest in neuropharmacology and drug development (Caccia, 2007).

properties

IUPAC Name |

1-[1-(3,4-dimethoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-30-19-9-8-16(14-20(19)31-2)22(28)24-12-10-17(11-13-24)25-15-21(27)26(23(25)29)18-6-4-3-5-7-18/h3-9,14,17H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENLEFJFIAPBAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2632592.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2632604.png)